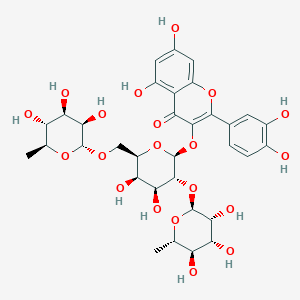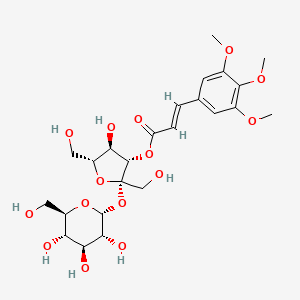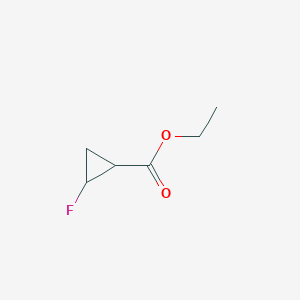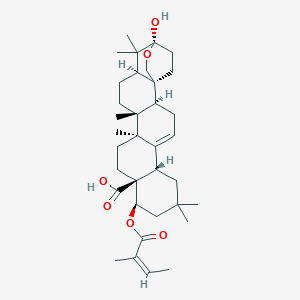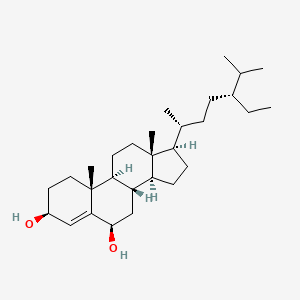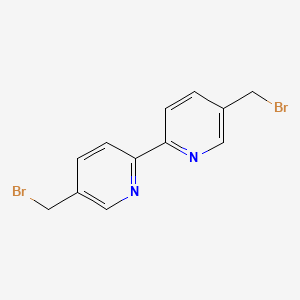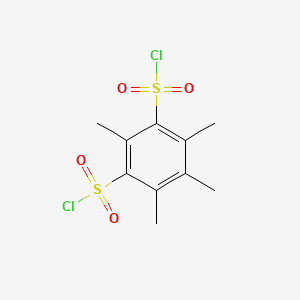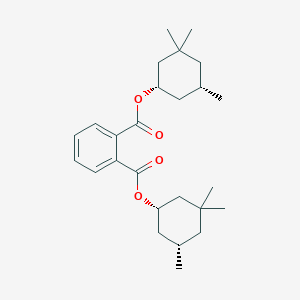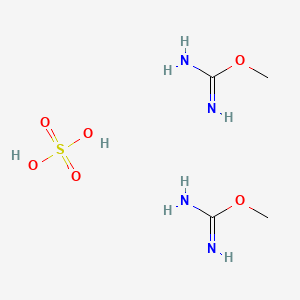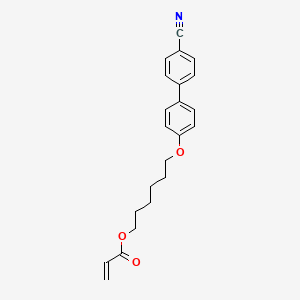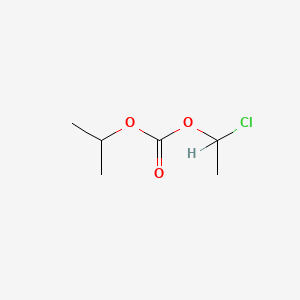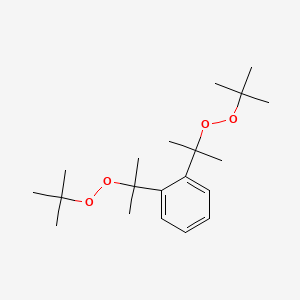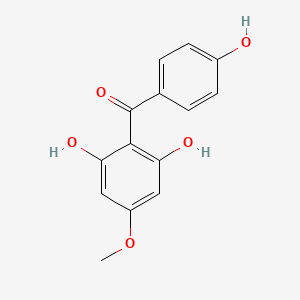
2,6,4'-Trihydroxy-4-methoxybenzophenone
Vue d'ensemble
Description
2,6,4’-Trihydroxy-4-methoxybenzophenone is a natural product found in Aniba rosaeodora and Anemarrhena asphodeloides . It is also known by its IUPAC name, (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone .
Molecular Structure Analysis
The molecular formula of 2,6,4’-Trihydroxy-4-methoxybenzophenone is C14H12O5 . Its molecular weight is 260.24 g/mol . The compound has a complex structure with multiple hydroxy and methoxy groups attached to a benzophenone backbone .Physical And Chemical Properties Analysis
The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a topological polar surface area of 87 Ų . It has a rotatable bond count of 3 .Applications De Recherche Scientifique
-
Anti-Inflammatory Activities
- Field : Biomedical Research
- Application : This compound has been isolated from the rhizomes of Anemarrhena asphodeloides and studied for its anti-inflammatory activities .
- Method : The anti-inflammatory activities of the compounds were evaluated by investigating their ability to inhibit LPS-induced NO production in N9 microglial cells .
- Results : Timosaponin BIII (TBIII) and trans-hinokiresinol (t-HL) exhibited significant inhibitory effects on the NO production in a dose-dependent manner with IC50 values of 11.91 and 39.08 μM, respectively .
-
Antioxidant Activity
- Field : Biochemistry
- Application : This compound has been isolated from the leaves of Mahkota Dewa (Phaleria macrocarpa) and studied for its antioxidant activity .
- Method : The antioxidant activity was tested on DPPH .
- Results : This compound showed antioxidant activity on DPPH with IC50 was 10.57 μg/mL, which is strong antioxidant activity, almost to the standard antioxidant activity of quercetin (IC50 of 2.93 μg/mL) .
-
Testosterone 5alpha-Reductase Inhibitory Activity
- Field : Endocrinology
- Application : This compound has been isolated from the rhizomes of Anemarrhena asphodeloides Bunge and studied for its testosterone 5alpha-reductase inhibitory activity .
- Method : The inhibitory activity was evaluated by investigating the compound’s ability to inhibit testosterone 5alpha-reductase .
- Results : The compound showed significant inhibitory activity .
-
Anticancer Activity
- Field : Oncology
- Application : This compound has been isolated from the ethyl acetate fraction of Phaleria macrocarpa (Scheff.) Boerl. fruits and studied for its anticancer activity .
- Method : The anticancer activity was tested on HT-29 human colon carcinoma cell line .
- Results : The compound was found to inhibit cell proliferation in HT-29 human colon carcinoma cell line but caused little damage to WRL-68 normal human liver and MRC-5 normal human fibroblast lung cell lines .
Propriétés
IUPAC Name |
(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMIGSUACCKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,4'-Trihydroxy-4-methoxybenzophenone | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



